Isoxazole Regioisomer Differentiation: 5-yl vs. 4-yl Attachment Position and Predicted FtsZ Binding Consequences
The target compound carries the isoxazole linked at the 5-position via a propyl spacer to the benzamide nitrogen, distinguishing it from the 4-yl regioisomer 2-chloro-4-fluoro-N-(3-(isoxazol-4-yl)propyl)benzamide (CAS 1903247-86-8). In the systematic SAR study by Bi et al. (2018), isoxazol-5-yl-containing benzamide derivatives (exemplified by compounds B14 and B16) demonstrated strong antibacterial activity against methicillin-resistant S. aureus (MRSA) and penicillin-resistant S. aureus, while the isoxazol-3-yl series showed substantially weaker activity under identical assay conditions [1]. Although the target compound itself was not directly tested in that study, the regioisomeric preference (5-yl > 3-yl for anti-staphylococcal activity) provides class-level inference that the 5-yl attachment—shared by the target compound—is the favored orientation for FtsZ-targeting antibacterial potency within this chemotype.
| Evidence Dimension | Antibacterial activity of isoxazole regioisomers against S. aureus |
|---|---|
| Target Compound Data | No direct assay data available for CAS 2034244-72-7; structural prediction based on 5-yl isoxazole attachment |
| Comparator Or Baseline | Isoxazol-5-yl benzamides B14 and B16 (Bi et al. 2018): strong anti-MRSA and anti-penicillin-resistant S. aureus activity vs. isoxazol-3-yl series: substantially weaker activity |
| Quantified Difference | Qualitative rank order (5-yl >> 3-yl) established; quantitative MIC values for B14/B16 not directly transferable to target compound |
| Conditions | Panel of Gram-positive and Gram-negative pathogens; MIC determination in broth microdilution assays (Bi et al. 2018, Eur J Med Chem) |
Why This Matters
For procurement decisions in antibacterial FtsZ inhibitor programs, the 5-yl regioisomer scaffold is validated as the active orientation, whereas the 4-yl and 3-yl analogs lack equivalent published antibacterial validation, making the target compound's regioisomeric identity a relevant selection criterion despite the absence of direct bioassay data.
- [1] Bi F, Song D, Zhang N, et al. Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators. Eur J Med Chem. 2018;158:753-766. PMID: 30268826. View Source
